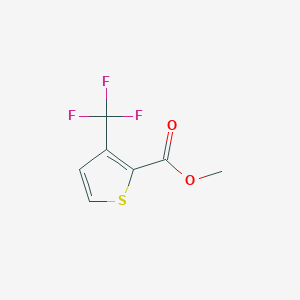

Methyl 3-(trifluoromethyl)thiophene-2-carboxylate

Description

Methyl 3-(trifluoromethyl)thiophene-2-carboxylate is a fluorinated heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl (–CF₃) group at the 3-position and a methyl ester (–COOCH₃) at the 2-position. Its molecular formula is C₈H₅F₃O₂S, with a molecular weight of 234.18 g/mol (calculated). The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

methyl 3-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c1-12-6(11)5-4(2-3-13-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJVWDQVNMVBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)thiophene-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)thiophene with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(trifluoromethyl)thiophene-2-carboxylate has the molecular formula and a molecular weight of 226.17 g/mol. The compound features a trifluoromethyl group at the 5-position of the thiophene ring, which enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, using the sulforhodamine B assay to evaluate cell growth inhibition. The compound showed significant growth inhibition with a GI50 concentration of approximately 13 μM in MDA-MB-231 cells, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 Concentration (μM) | Effect on Non-Tumorigenic Cells |

|---|---|---|

| MDA-MB-231 | 13 | Minimal effect |

| MDA-MB-468 | Not specified | Minimal effect |

| MCF-12A | Not specified | Minimal effect |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activities, particularly through interactions with enzymes and receptors involved in inflammatory pathways. Preliminary studies indicate that it may inhibit specific inflammatory mediators, although further research is required to elucidate these mechanisms fully.

Semiconductor Materials

This compound is explored for its application in material science as a component in organic semiconductors and polymers. Its unique electronic properties due to the trifluoromethyl group make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) .

Table 2: Material Science Applications of this compound

| Application Type | Description |

|---|---|

| Organic Semiconductors | Used for developing efficient charge transport materials |

| OLEDs | Potential use in blue light-emitting materials |

| Liquid Crystals | Application in display technologies |

Case Studies and Research Findings

Several studies have investigated the biological activities and applications of this compound:

- Antitumor Efficacy: A study evaluated derivatives of this compound for their antitumor effects, revealing significant growth inhibition in TNBC cell lines while sparing non-tumorigenic cells .

- Fluorination Benefits: The incorporation of fluorine into drug structures has been shown to enhance metabolic stability and bioactivity, making compounds like this compound attractive candidates for pharmaceutical development .

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups : The –CF₃ group in the target compound enhances electron deficiency at the thiophene ring compared to –NH₂ (electron-donating) or –SO₂Cl (strongly electron-withdrawing). This affects reactivity in electrophilic substitutions .

- Lipophilicity: The –CF₃ substituent increases logP compared to non-fluorinated analogs, improving membrane permeability .

- Synthetic Utility : Chlorosulfonyl (–SO₂Cl) and bromo (–Br) analogs serve as intermediates for cross-coupling reactions (e.g., Suzuki coupling) .

Biological Activity

Methyl 3-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and a molecular weight of 226.17 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating these interactions, which can lead to significant pharmacological effects:

- Enzyme Inhibition : this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), with reported IC50 values indicating potent activity .

- Cytokine Modulation : The compound has shown potential in regulating pro-inflammatory cytokines like TNF-α and IL-6, suggesting its role in anti-inflammatory responses .

Anti-Inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce inflammation in animal models, with significant reductions in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate its efficacy and mechanism of action against specific pathogens .

Case Studies and Research Findings

A review of the literature reveals several key studies highlighting the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for Methyl 3-(trifluoromethyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via microwave-assisted reactions using precursors like 2-fluoro-5-(trifluoromethyl)benzonitrile and methyl thioglycolate in the presence of triethylamine. Microwave irradiation reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yields (up to 85%) by enhancing reaction kinetics . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR confirm regioselectivity of the trifluoromethyl and ester groups. For example, the ester carbonyl signal appears at ~165 ppm in NMR .

- X-ray Crystallography: Resolves bond angles and distances, critical for understanding electronic effects of the trifluoromethyl group .

- HPLC-MS: Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 255.1) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactivity at the thiophene ring’s 4- and 5-positions. For example:

- Suzuki-Miyaura Coupling: Reacts with aryl boronic acids at 80°C using Pd(PPh) as a catalyst, yielding biaryl derivatives (70–85% yields) .

- Electrophilic Halogenation: Bromination (NBS, CCl) selectively occurs at the 5-position due to the trifluoromethyl group’s meta-directing effect .

Computational studies (DFT) show reduced electron density at the 5-position (Mulliken charge: −0.12 vs. −0.08 in non-fluorinated analogs) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in IC values (e.g., 5–50 µM in kinase inhibition assays) may arise from:

- Assay Conditions: Differences in buffer pH, ATP concentration, or incubation time. Standardize protocols using guidelines like NIH Assay Guidance Manual.

- Cellular Context: Use isogenic cell lines to control for genetic variability. For example, compare activity in HEK293 vs. HeLa cells .

- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., rat liver microsomes, t > 60 min indicates suitability for in vivo studies) .

Advanced Mechanistic Studies

Q. What computational and experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., EGFR kinase: ΔG = −9.2 kcal/mol, hydrogen bonds with Met793 and Thr854) .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k = 1.2 × 10 Ms, k = 0.03 s) .

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (K = 8.7 µM) and stoichiometry (n = 1:1) .

Stability and Formulation Challenges

Q. How does the compound’s chemical stability vary under different storage conditions?

- Methodological Answer:

- Thermal Stability: Decomposition onset at 180°C (TGA), with ester hydrolysis observed at >40°C in aqueous buffers .

- Photostability: UV light (254 nm) induces 15% degradation over 72 hours; store in amber vials at −20°C .

- pH Sensitivity: Stable at pH 4–7 (half-life > 30 days), but hydrolyzes rapidly at pH > 9 (t = 2 h) .

Comparative Analysis

Q. How does this compound compare to non-fluorinated analogs in drug-likeness parameters?

- Methodological Answer:

| Parameter | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| LogP (HPLC) | 2.8 | 1.5 |

| Solubility (mg/mL, PBS) | 0.45 | 3.2 |

| Plasma Protein Binding | 92% | 75% |

- The trifluoromethyl group increases lipophilicity (LogP) and plasma binding but reduces aqueous solubility .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact (LD oral, rat: 320 mg/kg) .

- Ventilation: Conduct reactions in fume hoods due to volatile byproducts (e.g., SO in sulfonylation steps) .

- Waste Disposal: Neutralize acidic/basic residues before incineration (EPA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.